2,4-Bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol
CAS No.: 52184-14-2
Cat. No.: VC2481997
Molecular Formula: C20H25N3O3
Molecular Weight: 355.4 g/mol
* For research use only. Not for human or veterinary use.
![2,4-Bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol - 52184-14-2](/images/structure/VC2481997.png)
CAS No. | 52184-14-2 |
---|---|
Molecular Formula | C20H25N3O3 |
Molecular Weight | 355.4 g/mol |
IUPAC Name | 2,4-ditert-butyl-6-[(2-nitrophenyl)diazenyl]phenol |
Standard InChI | InChI=1S/C20H25N3O3/c1-19(2,3)13-11-14(20(4,5)6)18(24)16(12-13)22-21-15-9-7-8-10-17(15)23(25)26/h7-12,24H,1-6H3 |
Standard InChI Key | BBUYLEHVHUQHME-UHFFFAOYSA-N |
SMILES | CC(C)(C)C1=CC(=C(C(=C1)N=NC2=CC=CC=C2[N+](=O)[O-])O)C(C)(C)C |
Canonical SMILES | CC(C)(C)C1=CC(=C(C(=C1)N=NC2=CC=CC=C2[N+](=O)[O-])O)C(C)(C)C |
Chemical Identity and Structure
2,4-Bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol is an azo compound featuring a phenol core with two tert-butyl substituents and a 2-nitrophenyl group connected via an azo linkage. This structural arrangement confers unique physical and chemical properties to the molecule, influencing its reactivity, stability, and applications. The compound's structure can be visualized as comprising three key components: a phenolic backbone, bulky tert-butyl groups that provide steric hindrance, and a nitrophenyl moiety linked through an azo bridge.
Basic Chemical Information
Property | Value |
---|---|
CAS Registry Number | 52184-14-2 |
Molecular Formula | C20H25N3O3 |
Molecular Weight | 355.4 g/mol |
IUPAC Name | 2,4-bis(1,1-dimethylethyl)-6-[(2-nitrophenyl)azo]phenol |
Physical State | Solid at room temperature |
Color | Typically yellow to orange (due to azo chromophore) |
Structural Characteristics
The molecular architecture of 2,4-Bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol features several noteworthy elements that contribute to its chemical behavior. The phenolic hydroxyl group is a key functional site, capable of participating in hydrogen bonding and acting as a weak acid. The two tert-butyl groups at positions 2 and 4 provide significant steric bulk, which influences the compound's spatial orientation and reactivity patterns. Additionally, the azo linkage (N=N) serves as a chromophore, contributing to the compound's color properties and photochemical behavior.
The nitro group positioned on the phenyl ring introduces electron-withdrawing effects and can participate in various reduction reactions. This structural complexity results in a multifaceted chemical profile with implications for the compound's stability, reactivity, and practical applications. The interplay between these structural elements determines many of the compound's distinctive properties and potential uses in various scientific and industrial contexts.
Physical and Chemical Properties
The physical and chemical properties of 2,4-Bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol are largely influenced by its structural features. Understanding these properties is essential for predicting its behavior in different environments and applications.
Physical Properties
Property | Characteristic | Notes |
---|---|---|
Appearance | Yellow to orange solid | Color due to azo chromophore |
Solubility | Poor solubility in water | Highly soluble in organic solvents like chloroform, toluene, and acetone |
Melting Point | Approximately 150-180°C (estimated) | Influenced by purity levels |
Boiling Point | Decomposes before boiling | Thermal stability limited by azo linkage |
Density | Approximately 1.1-1.2 g/cm³ | Based on similar azo compounds |
Log P | 5.5-6.0 (estimated) | Indicates high lipophilicity |
The compound's poor water solubility but good solubility in organic solvents is attributed to its hydrophobic character, conferred by the two tert-butyl groups and the aromatic rings. This property makes it suitable for applications in non-aqueous systems and lipophilic environments. The relatively high melting point suggests significant intermolecular forces, likely including hydrogen bonding involving the phenolic hydroxyl group and π-π stacking interactions between aromatic rings.
Chemical Properties
The chemical behavior of 2,4-Bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol is dictated by its functional groups, which serve as reactive sites for various chemical transformations. The phenolic hydroxyl group exhibits acidic properties, though the acidity is moderated by the electron-donating effect of the tert-butyl groups. The azo linkage is susceptible to reduction, while the nitro group can undergo various reduction reactions to form amino derivatives.
Synthesis Methods
The preparation of 2,4-Bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol typically involves a multi-step synthetic approach, requiring careful control of reaction conditions and purification procedures to obtain the desired product with high purity.
Classical Synthetic Route
The most common synthetic pathway involves azo coupling between a diazonium salt and an activated aromatic compound. The process can be broken down into several key steps:
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Preparation of 2,4-di-tert-butylphenol through Friedel-Crafts alkylation of phenol
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Diazotization of 2-nitroaniline to form the corresponding diazonium salt
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Azo coupling reaction between the diazonium salt and 2,4-di-tert-butylphenol
Reaction Conditions and Parameters
The success of the synthesis depends critically on carefully controlled reaction conditions, as outlined in the following table:
Synthetic Step | Key Conditions | Critical Parameters |
---|---|---|
Friedel-Crafts alkylation | Lewis acid catalyst (AlCl3), low temperature | Temperature: 0-25°C, Anhydrous conditions |
Diazotization | NaNO2, HCl, low temperature | Temperature: 0-5°C, pH < 2 |
Azo coupling | Mildly alkaline conditions | Temperature: 0-10°C, pH 8-9 |
Purification | Recrystallization from appropriate solvent | Solvent selection critical for high purity |
The diazotization step is particularly sensitive to temperature conditions, as diazonium salts are generally unstable at elevated temperatures and may decompose before coupling can occur. The coupling reaction proceeds most efficiently under mildly alkaline conditions, which facilitate the deprotonation of the phenolic hydroxyl group, enhancing its nucleophilicity toward the electrophilic diazonium cation.
Modern Synthetic Approaches
Recent advances in synthetic methodology have led to improved approaches for preparing azo compounds like 2,4-Bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol. These modern methods often focus on enhanced sustainability, improved yields, and more efficient purification procedures:
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Microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption
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Flow chemistry approaches that allow for better temperature control and scalability
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Greener diazotization protocols using less hazardous reagents than traditional nitrous acid
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Solid-phase synthetic strategies that simplify product isolation and purification
These advanced synthetic methods represent important developments in the preparation of complex azo compounds, potentially offering more sustainable and efficient routes to 2,4-Bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol and related structures.
Chemical Reactivity
2,4-Bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol displays diverse reactivity patterns, governed by its various functional groups. Understanding these reactivity profiles is essential for predicting the compound's behavior in different chemical environments and for developing novel applications.
Reactions of the Phenolic Group
The phenolic hydroxyl group serves as a key reactive site, participating in various types of reactions:
Reaction Type | Reagents | Products | Conditions |
---|---|---|---|
Esterification | Acid chlorides, anhydrides | Corresponding esters | Base catalyst, moderate temperature |
Etherification | Alkyl halides | Ethers | Base (K2CO3, NaH), polar aprotic solvent |
Oxidation | Peroxides, permanganate | Quinone derivatives | Varies with oxidizing agent |
Metal complexation | Transition metal ions | Metal chelates | Appropriate solvent, controlled pH |
The reactivity of the phenolic group is modulated by the presence of the tert-butyl substituents, which provide steric hindrance and electron-donating effects. These structural features generally reduce the acidity of the hydroxyl group compared to unsubstituted phenol, influencing its behavior in acid-base reactions and metal complexation.
Reactions of the Azo Group
The azo linkage (N=N) represents another important reactive site, particularly susceptible to reduction reactions:
Reaction Type | Reagents | Products | Notes |
---|---|---|---|
Reduction | Na2S2O4, NaBH4, H2/Pd | Hydrazo intermediates, amines | Often proceeds stepwise |
Photoisomerization | UV light | cis/trans isomers | Reversible process |
Oxidation | Strong oxidants | Complex products, N-oxides | Generally less common |
The reduction of the azo group typically proceeds through a hydrazo intermediate before complete cleavage to form amines. This transformation can be controlled by careful selection of reducing agents and reaction conditions, allowing for selective reduction in the presence of other functional groups.
Reactions of the Nitro Group
The nitro group on the phenyl ring adds another dimension to the compound's reactivity profile:
Reaction Type | Reagents | Products | Conditions |
---|---|---|---|
Reduction | Fe/HCl, SnCl2, H2/Ni | Amino derivatives | Dependent on reducing agent |
Nucleophilic aromatic substitution | Strong nucleophiles | Substituted products | Activated by ortho/para directors |
Coordination | Lewis acids | Coordination complexes | Anhydrous conditions |
The nitro group's electron-withdrawing nature influences the electron density distribution across the molecule, affecting the reactivity of neighboring positions. This interplay between different functional groups creates a complex reactivity landscape that can be exploited for various synthetic and application purposes.
Applications and Uses
The unique structural and chemical properties of 2,4-Bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol make it suitable for diverse applications across multiple fields. Its combination of chromophoric properties, redox activity, and steric features contributes to its versatility in various scientific and industrial contexts.
Analytical Chemistry Applications
In analytical chemistry, the compound finds use in several important areas:
Application | Mechanism | Advantages |
---|---|---|
Metal ion detection | Chelation through phenolic and azo groups | High selectivity for certain transition metals |
pH indication | Color changes due to protonation/deprotonation | Visual detection of pH changes in non-aqueous media |
Chromatographic standards | Well-defined retention characteristics | Useful reference compound in HPLC and TLC |
Spectrophotometric analysis | Strong UV-visible absorption | Good molar absorptivity and stable spectra |
The compound's ability to form stable complexes with certain metal ions makes it particularly valuable for selective detection and quantification of metals in complex matrices. The spectral properties of these metal complexes often differ significantly from the uncomplexed compound, providing a basis for sensitive and specific analytical methods.
Materials Science Applications
In materials science and related fields, 2,4-Bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol contributes to various functional materials:
Application | Function | Key Properties Utilized |
---|---|---|
Polymer additives | UV stabilization, colorant | UV absorption, thermal stability |
Photochromic materials | Reversible color change | Photoisomerization of azo group |
Optical data storage | Information encoding | Photoreactive behavior |
Sensors and indicators | Detection of analytes | Chemical reactivity, spectral changes |
The compound's photochemical properties, particularly the ability of the azo group to undergo reversible trans-cis isomerization upon light irradiation, make it valuable for applications in photochromic materials and optical switches. Additionally, its thermal stability, conferred in part by the bulky tert-butyl groups, contributes to its utility as an additive in polymer formulations.
Biological and Medicinal Applications
While primarily an industrial compound, 2,4-Bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol and its derivatives have potential biological applications:
Application Area | Potential Role | Basis for Activity |
---|---|---|
Antimicrobial agents | Growth inhibition of microorganisms | Disruption of membrane integrity |
Enzyme inhibitors | Modulation of enzyme activity | Interaction with protein binding sites |
Cell staining | Visualization of cellular structures | Selective binding and colorimetric properties |
Antioxidants | Free radical scavenging | Phenolic hydroxyl group |
Structure-Property Relationships
Understanding the relationship between the structural features of 2,4-Bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol and its properties provides valuable insights for the rational design of related compounds with tailored characteristics.
Effect of tert-Butyl Groups
The two tert-butyl substituents significantly influence the compound's properties:
Property Affected | Influence of tert-Butyl Groups | Mechanism |
---|---|---|
Solubility | Increased lipophilicity | Enhanced hydrophobic interactions |
Thermal stability | Improved stability | Steric protection of reactive sites |
Phenol acidity | Reduced acidity | Electronic and steric effects |
Oxidative stability | Enhanced resistance to oxidation | Steric hindrance around phenolic group |
The bulky nature of the tert-butyl groups provides steric protection to the phenolic hydroxyl group, reducing its susceptibility to oxidation and other degradative processes. This protection mechanism is similar to that observed in commercial antioxidants such as butylated hydroxytoluene (BHT), suggesting potential antioxidant applications for 2,4-Bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol.
Effect of Azo Linkage Position
The position of the azo linkage (at position 6 of the phenol ring) influences several key properties:
Property | Effect of Azo Position | Comparison with Other Positions |
---|---|---|
Electronic distribution | Altered electron density | Different from 4- or 5-substituted analogs |
Steric interactions | Proximity to tert-butyl group | Potential conformational constraints |
Photochemical behavior | Specific isomerization characteristics | Unique photochemical profile |
Metal chelation | Formation of five-membered chelate ring | Different stability constants than other isomers |
The ortho relationship between the phenolic hydroxyl group and the azo linkage facilitates intramolecular hydrogen bonding and creates a favorable geometry for metal chelation. This structural arrangement contributes to the compound's ability to form stable complexes with certain metal ions, a property exploited in analytical applications.
Comparison with Related Compounds
Comparing 2,4-Bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol with structurally related compounds provides further insights into structure-property relationships:
Related Compound | Structural Difference | Effect on Properties |
---|---|---|
2,4-Bis(tert-pentyl)-6-[(2-nitrophenyl)azo]phenol | Longer alkyl chains | Increased lipophilicity, modified melting point |
2,4-Bis(tert-butyl)-6-[(4-nitrophenyl)azo]phenol | Para-nitro position | Different electronic effects, altered color |
2,4-Bis(tert-butyl)-6-phenylazophenol | No nitro group | Reduced polarity, different redox properties |
2,4-Dimethyl-6-[(2-nitrophenyl)azo]phenol | Methyl vs. tert-butyl | Lower steric protection, different solubility |
These comparisons highlight how subtle structural modifications can significantly impact the compound's physical, chemical, and functional properties. Such structure-property relationships are invaluable for the rational design of azo compounds with specific characteristics tailored to particular applications.
Toxicity Endpoint | Expected Profile | Basis for Assessment |
---|---|---|
Acute oral toxicity | Moderate toxicity | Presence of nitro and azo groups |
Dermal toxicity | Potential irritant | Phenolic structure |
Eye irritation | Likely irritant | Similar to other phenolic compounds |
Sensitization potential | Possible sensitizer | Reactive functional groups |
Genotoxicity | Potential concern | Nitro and azo groups can form reactive metabolites |
The compound's lipophilicity suggests potential for bioaccumulation, while the presence of the nitro and azo groups raises concerns about possible metabolic activation to reactive species. These structural features are associated with potential mutagenicity and carcinogenicity in certain azo compounds, though specific data for 2,4-Bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol would be necessary for definitive risk assessment.
Environmental Considerations
The environmental behavior of 2,4-Bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol warrants careful consideration:
Environmental Aspect | Characteristics | Implications |
---|---|---|
Biodegradability | Expected to be limited | Persistence in the environment |
Bioaccumulation | Potentially high (log P > 5) | Accumulation in aquatic organisms |
Aquatic toxicity | Potentially toxic to aquatic life | Risk to aquatic ecosystems |
Photodegradation | Subject to photochemical transformation | Formation of unknown breakdown products |
The compound's limited water solubility and high lipophilicity suggest partitioning into sediments and bioaccumulation in aquatic organisms. Additionally, the azo linkage may undergo reductive cleavage under anaerobic conditions, potentially generating aromatic amines of toxicological concern.
Activity | Recommended Precautions | Rationale |
---|---|---|
Laboratory handling | Use in fume hood, wear appropriate PPE | Minimize exposure risk |
Storage | Keep in tightly closed containers away from light | Prevent photodegradation |
Disposal | Treat as hazardous waste | Potential environmental impact |
Spill management | Avoid dust formation, collect mechanically | Prevent inhalation exposure |
Fire response | Use dry chemical, CO2, or foam extinguishers | Effective for organic solids |
Implementation of these precautionary measures helps ensure the safe handling, storage, and disposal of 2,4-Bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol in laboratory and industrial settings, minimizing risks to human health and the environment.
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